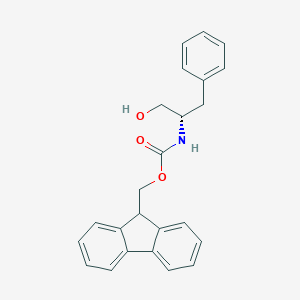

Fmoc-Phenylalaninol

概要

説明

Fmoc-Phenylalaninol, also known as (S)-N-(9-Fluorenylmethoxycarbonyl)phenylalaninol, is a derivative of phenylalanine. It contains a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino acid phenylalaninol. This compound is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions .

作用機序

Target of Action

Fmoc-Phenylalaninol, also known as Fmoc-phenylalanine, primarily targets a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . It has been discovered to have antimicrobial properties specific to these bacteria .

Mode of Action

this compound interacts with its bacterial targets in a concentration-dependent manner. At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels . At higher concentrations, this compound triggers oxidative and osmotic stress and alters the membrane permeabilization and integrity, which kills gram-positive bacteria .

Biochemical Pathways

The antibacterial activity of this compound is predominantly due to its release from the hydrogel . It shows surfactant-like properties with critical micelle concentration nearly equivalent to its minimum bactericidal concentration . Some Fmoc-conjugated amino acids have also shown antibacterial effects that are linearly correlated with their surfactant properties .

Pharmacokinetics

It’s known that the compound can be induced to form a hydrogel by either lowering the ph of an aqueous solution or by the addition of water to a solution of this compound in a solvent such as dmso .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of bacterial load both in vitro and in the skin wound infections of mice . It reduces the extracellular matrix (ECM) components such as proteins, carbohydrates, and eDNA in the biofilm and affects its stability via direct interactions with ECM components and/or indirectly through reducing bacterial cell population .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the final pH of the gels is the principal determinant of the mechanical properties independently of the method of gel formation . Additionally, this compound coated glass surface resists S. aureus and P. aeruginosa biofilm formation and attachment, when biofilm is grown over the surface .

生化学分析

Biochemical Properties

Fmoc-Phenylalaninol has been found to display antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . This antibacterial activity is predominantly due to its release from the hydrogel . This compound shows surfactant-like properties with a critical micelle concentration nearly equivalent to its minimum bactericidal concentration .

Cellular Effects

This compound has demonstrated significant effects on various types of cells. At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels . At higher concentrations, this compound triggers oxidative and osmotic stress, alters the membrane permeabilization and integrity, which kills Gram-positive bacteria .

Molecular Mechanism

The molecular mechanism of this compound involves a variety of interactions at the molecular level. It has been found to reduce the extracellular matrix (ECM) components such as proteins, carbohydrates, and eDNA in the biofilm, affecting its stability via direct interactions with ECM components and/or indirectly through reducing bacterial cell population .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. The antibacterial activity of this compound is predominantly due to its release from the hydrogel

Metabolic Pathways

As a derivative of the amino acid phenylalanine, it may be involved in phenylalanine metabolism

準備方法

Synthetic Routes and Reaction Conditions: Fmoc-Phenylalaninol can be synthesized through several methods. One common approach involves the protection of phenylalaninol with the Fmoc group. This is typically achieved by reacting phenylalaninol with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient production of peptides by anchoring the amino acid to a solid support and sequentially adding protected amino acids .

化学反応の分析

Types of Reactions: Fmoc-Phenylalaninol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in phenylalaninol can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Piperidine is often used to remove the Fmoc group under basic conditions.

Major Products:

Oxidation: Formation of phenylalaninone.

Reduction: Regeneration of phenylalaninol.

Substitution: Deprotected phenylalaninol or its derivatives.

科学的研究の応用

Fmoc-Phenylalaninol has a wide range of applications in scientific research:

類似化合物との比較

Fmoc-Phenylalanine: Similar to Fmoc-Phenylalaninol but lacks the hydroxyl group.

Fmoc-Diphenylalanine: Contains two phenylalanine residues and is used in hydrogel formation.

Fmoc-Leucine: Another Fmoc-protected amino acid used in peptide synthesis.

Uniqueness: this compound is unique due to the presence of the hydroxyl group, which allows for additional functionalization and modification. This makes it particularly useful in the synthesis of complex peptides and bioconjugates .

生物活性

Fmoc-Phenylalaninol, a derivative of phenylalanine, has garnered attention for its biological activity, particularly in antimicrobial applications. The fluorenylmethyloxycarbonyl (Fmoc) group enhances the solubility and stability of phenylalaninol, making it a valuable compound for various biomedical applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of Fmoc-phenylalanine (Fmoc-F), a closely related compound, which serves as a model for understanding the biological behavior of this compound. The antibacterial efficacy of Fmoc-F has been demonstrated against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

- Hydrogel Formation : Fmoc-phenylalanine can form hydrogels that exhibit antibacterial properties. These hydrogels release the active compound, which interacts with bacterial membranes, leading to cell lysis and death.

- Surfactant Properties : At specific concentrations, Fmoc-F behaves like a surfactant, disrupting membrane integrity and leading to increased permeability. This effect is correlated with its critical micelle concentration (CMC) being close to its minimum bactericidal concentration (MBC) .

- Oxidative Stress Induction : At higher concentrations, Fmoc-F induces oxidative stress in bacterial cells, further contributing to its bactericidal effects by damaging cellular components .

Comparative Efficacy

The following table summarizes the antibacterial activity of Fmoc-phenylalanine compared to other compounds:

| Compound | Target Bacteria | Mechanism of Action | Efficacy (MBC) |

|---|---|---|---|

| Fmoc-Phenylalanine | Gram-positive (MRSA) | Membrane disruption, oxidative stress | Low µM range |

| Aztreonam | Gram-negative | Cell wall synthesis inhibition | Low µM range |

| Combination | Both Gram-positive & negative | Synergistic effects | Reduced bacterial load |

Case Studies

- Study on Hydrogel Efficacy : A study demonstrated that Fmoc-phenylalanine-based hydrogels significantly reduced bacterial loads in mouse models with skin infections. The hydrogel's release mechanism was crucial for its antibacterial activity .

- Combination Therapy : In another investigation, Fmoc-F was combined with aztreonam to enhance its spectrum of activity against Gram-negative bacteria. This combination therapy exhibited a synergistic effect, improving overall efficacy against mixed bacterial infections .

Research Findings

Recent research has focused on optimizing the formulation and application of Fmoc-phenylalanine derivatives:

- Nanofibrillar Hydrogels : Studies have shown that modifying the pH and using different modulators can enhance the structural properties and antibacterial efficacy of Fmoc-based hydrogels .

- Cell Culture Applications : Fmoc-phenylalanine hydrogels have been explored for 3D cell culture systems due to their biocompatibility and ability to support cell growth while also providing antimicrobial properties .

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO3/c26-15-18(14-17-8-2-1-3-9-17)25-24(27)28-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23,26H,14-16H2,(H,25,27)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGBJASOHDROCR-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427135 | |

| Record name | Fmoc-Phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129397-83-7 | |

| Record name | Fmoc-Phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Fmoc-Phenylalaninol in peptide synthesis, as highlighted by the research?

A1: this compound is a specifically protected amino alcohol derivative used as a building block in solid-phase peptide synthesis []. The "Fmoc" group serves as a temporary protecting group for the amine, allowing for controlled addition of amino acids during synthesis. The "Phenylalaninol" portion provides the phenylalanine amino acid residue but with a terminal alcohol (-OH) group instead of a carboxylic acid (-COOH). This difference is crucial when synthesizing peptide alcohols, which are peptides with a terminal alcohol group instead of a carboxylic acid.

Q2: How is this compound utilized in the synthesis process described in the paper?

A2: The research describes a method where this compound, along with other Fmoc-protected amino alcohols, are anchored onto amine-resins using dihydropyran-2-carboxylic acid as a linker []. This anchoring allows for the stepwise addition of other amino acids, ultimately building the desired peptide sequence. The Fmoc protecting group is removed before each coupling step and the final peptide alcohol is cleaved from the resin while preserving the terminal alcohol functionality.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。